molecular formula C17H18O2 B11865507 2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene

2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene

Cat. No.: B11865507
M. Wt: 254.32 g/mol
InChI Key: FLTLYEHHWQRXHB-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a methoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenated benzene derivative.

    Vinylation: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the benzyloxy group to a benzaldehyde or benzoic acid derivative.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution or catalytic hydrogenation. The molecular targets and pathways involved would vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Similar Compounds

    2-((Benzyloxy)methyl)-4-methoxybenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.

    4-Methoxy-1-vinylbenzene: Lacks the benzyloxy group, which affects its solubility and reactivity.

    2-((Benzyloxy)methyl)benzene: Lacks both the methoxy and vinyl groups, making it less versatile in synthetic applications.

Uniqueness

2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-ethenyl-4-methoxy-2-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C17H18O2/c1-3-15-9-10-17(18-2)11-16(15)13-19-12-14-7-5-4-6-8-14/h3-11H,1,12-13H2,2H3

InChI Key

FLTLYEHHWQRXHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C)COCC2=CC=CC=C2

Origin of Product

United States

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